6-Chloropyrido[3,2-D]pyrimidine-2,4-diol
Description
Significance of Fused Bicyclic Pyrimidines in Drug Discovery
Fused bicyclic pyrimidines, which consist of a pyrimidine (B1678525) ring merged with another ring system, are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their proven success in forming the basis of numerous drugs with a wide spectrum of pharmacological activities. These structures are prevalent in therapeutics targeting cancer, viral infections, and other diseases. The fusion of the pyrimidine ring enhances the molecule's structural rigidity and provides specific geometries that allow for high-affinity interactions with biological targets like protein kinases and enzymes. To date, numerous fused pyrimidine derivatives have undergone clinical assessment, with a significant number approved by regulatory bodies for various therapeutic uses, particularly in oncology.
Overview of Pyrido[3,2-D]pyrimidine (B1256433) Derivatives in Medicinal Chemistry
Among the four isomers of pyridopyrimidine, the pyrido[2,3-d]pyrimidine (B1209978) structure is the most extensively studied. However, the pyrido[3,2-d]pyrimidine isomer has also garnered significant attention for its own unique biological properties. jocpr.com Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been investigated for a range of therapeutic applications, demonstrating activities such as:
Anticancer agents
Antiviral compounds
Antimicrobial agents
Kinase inhibitors (e.g., PI3Kδ inhibitors)
Dihydrofolate reductase (DHFR) inhibitors jocpr.com
The versatility of this scaffold allows chemists to introduce various substituents at different positions, leading to a diverse library of compounds with finely tuned biological activities. Research has shown that modifications to the pyrido[3,2-d]pyrimidine core can significantly influence a compound's potency and selectivity for its intended biological target.
Below is an interactive table summarizing the investigated biological activities of various derivatives built upon the Pyrido[3,2-d]pyrimidine scaffold.
Research Trajectory of 6-Chloropyrido[3,2-D]pyrimidine-2,4-diol and Related Analogs
The specific compound, this compound, and its closely related analogs, such as 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine, primarily serve as crucial intermediates in the synthesis of more complex molecules. The research trajectory for these compounds is less about their direct biological activity and more about their utility as chemical building blocks.
The chlorine atom at the 6-position of the pyridopyrimidine ring is a key functional group for synthetic chemists. It is an effective leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of substituents at this position, which is a common strategy for developing new drug candidates.
For instance, research has demonstrated that 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine can be reacted with thiol nucleophiles to displace the chlorine atom. nih.gov This reaction creates a new carbon-sulfur bond, leading to the formation of S9-bridged compounds. nih.gov Subsequent oxidation of these sulfur-containing molecules can then yield the corresponding sulfone analogs. nih.gov This synthetic pathway highlights the role of the 6-chloro analog as a precursor to a diverse range of derivatives that are then evaluated for their biological properties, such as the inhibition of dihydrofolate reductase (DHFR). nih.gov
The following table illustrates the synthetic utility of a 6-chloro-pyridopyrimidine intermediate in creating new chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDYSVJPUZTVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729048 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897360-38-2 | |
| Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloropyrido 3,2 D Pyrimidine 2,4 Diol and Its Analogs
Cyclocondensation Reactions from Substituted Pyrimidine (B1678525) Precursors
Cyclocondensation reactions represent a direct and efficient method for constructing the bicyclic pyridopyrimidine core. These methods typically involve a one- or two-step process where an appropriately substituted aminopyridine undergoes reaction with a three-carbon synthon, leading to the formation of the pyrimidine ring.
Gould–Jacobs Cyclization as a Foundational Approach
The Gould-Jacobs reaction is a well-established and versatile method for the synthesis of quinolines and related fused heterocyclic systems, including pyridopyrimidines. researchgate.netresearchgate.netwikipedia.org The reaction sequence begins with the condensation of an aromatic amine, in this case, a substituted 3-aminopyridine, with an ethoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This initial step forms an anilinomethylenemalonic ester intermediate. wikipedia.org
The subsequent and defining step is a thermally induced intramolecular cyclization, which results in the formation of the fused pyridine (B92270) ring system. ablelab.eu This high-temperature cyclization is a key characteristic of the Gould-Jacobs reaction. ablelab.eu The process concludes with saponification of the resulting ester, followed by decarboxylation to yield the 4-hydroxy (or 4-oxo) heterocyclic product. wikipedia.org For the synthesis of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diol, a plausible precursor would be a 3-amino-6-chloropyridin-2-one, which upon reaction with DEEM and subsequent thermal cyclization, would construct the desired pyridopyrimidine scaffold. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position. wikipedia.org Modern variations of this reaction may employ microwave irradiation to accelerate the reaction and improve yields. researchgate.netresearchgate.net
Table 1: Key Steps in the Gould-Jacobs Reaction
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Condensation | Aniline/Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM) |
| 2 | Thermal Cyclization | High temperature (e.g., 250-300 °C), often in a high-boiling solvent like diphenyl ether |
| 3 | Saponification | Sodium hydroxide (NaOH) |
| 4 | Decarboxylation | Heat |
Thermal Cyclization of Propionyl-Substituted Pyrimidines
Thermal cyclization is a key reaction in the synthesis of many fused heterocyclic systems. In the context of pyridopyrimidine synthesis, this can involve the intramolecular cyclization of suitably functionalized pyrimidine precursors. While specific examples detailing the thermal cyclization of propionyl-substituted pyrimidines to form the exact target compound are not prevalent, the general principle is a valid synthetic strategy.
This approach would theoretically involve a pyrimidine precursor bearing a propionyl group and an amino group at adjacent positions. Upon heating, an intramolecular condensation reaction would occur between the amino group and the carbonyl of the propionyl group, leading to the closure of the second ring and formation of the pyridopyrimidine core. The specific substituents on the starting pyrimidine would be chosen to yield the desired 6-chloro-2,4-diol substitution pattern on the final product. Such intramolecular cyclizations are a common strategy in heterocyclic chemistry for building fused ring systems. researchgate.net
Multi-Step Synthesis Pathways
Multi-step syntheses offer greater flexibility and control over the introduction of specific functional groups. These pathways often begin with more readily available pyridine derivatives, which are then elaborated and cyclized to form the target molecule.
Generation from 6-Chloro-2-cyano-3-aminopyridine
A highly effective route to this compound starts from 6-chloro-3-aminopyridine-2-carbonitrile. This precursor contains the necessary pyridine core with the chloro-substituent already in place, along with amino and cyano groups positioned for the formation of the fused pyrimidine ring.
The synthesis of the precursor, 2-cyano-6-chloropyridine, can be accomplished by reacting a corresponding halopyridine with an alkali metal cyanide, such as potassium cyanide. google.com The 3-amino group can be introduced via standard aromatic chemistry. With 6-chloro-3-aminopyridine-2-carbonitrile in hand, the pyrimidine ring is typically formed through cyclization with urea. The reaction involves heating the two components, often in a high-boiling solvent, wherein the amino and cyano groups react with urea to form the 2,4-dihydroxy pyrimidine ring, yielding the final product. This method is analogous to syntheses of other pyridopyrimidines where an ortho-amino-carbonitrile is a key intermediate. nih.gov
Table 2: Synthesis via 6-Chloro-2-cyano-3-aminopyridine
| Step | Starting Material | Key Reagent | Product |
|---|---|---|---|
| 1 | 2,3,6-Trichloropyridine | Potassium Cyanide (KCN) | 2-Cyano-3,6-dichloropyridine |
| 2 | 2-Cyano-3,6-dichloropyridine | Ammonia | 6-Chloro-3-aminopyridine-2-carbonitrile |
| 3 | 6-Chloro-3-aminopyridine-2-carbonitrile | Urea, Heat | this compound |
Intermediate Functionalization Strategies (e.g., hydroxyl group activation at position 4)
The 2,4-diol structure of the target compound exists in tautomeric equilibrium with its 2,4-dioxo form. The hydroxyl groups are relatively unreactive for certain transformations, such as nucleophilic substitution. A common and crucial strategy in the chemistry of pyridopyrimidines and related heterocycles is the activation of these hydroxyl groups by converting them into better leaving groups. mountainscholar.org
A standard method for this activation is chlorination, typically using phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylformamide (DMF). chemicalbook.com This reaction converts the this compound into 2,4,6-trichloropyrido[3,2-d]pyrimidine. The chlorine atoms at the 2- and 4-positions are now highly activated towards nucleophilic aromatic substitution (SNAr). chemicalbook.com This dichlorinated intermediate is a versatile platform for introducing a wide variety of functional groups (e.g., amines, ethers, thioethers) by reaction with appropriate nucleophiles, allowing for the synthesis of a diverse library of analogs. chemistryviews.org
Comparative Analysis of Synthetic Routes
The Gould-Jacobs cyclization offers a direct approach to the fused ring system but is often hampered by the need for very high temperatures for the thermal cyclization step, which can lead to degradation and lower yields. ablelab.eu However, its reliance on commercially available malonate derivatives makes it an attractive foundational strategy.
The multi-step pathway starting from 6-chloro-2-cyano-3-aminopyridine provides a more controlled and often higher-yielding approach. While it involves more individual steps to prepare the key intermediate, the final cyclization with urea is typically clean and efficient. The availability of various substituted pyridines makes this a flexible route for generating analogs.
The activation of the diol to a dichloro intermediate is less a complete synthetic route to the title compound and more a critical functionalization strategy . It represents the gateway to producing a vast number of derivatives and is an indispensable tool in medicinal chemistry programs targeting this scaffold.
Table 3: Comparative Overview of Synthetic Routes
| Feature | Gould-Jacobs Cyclization | Synthesis from Cyanoaminopyridine |
|---|---|---|
| Key Precursor | 3-Amino-6-chloropyridin-2-one | 6-Chloro-3-aminopyridine-2-carbonitrile |
| Key Reagent(s) | Diethyl ethoxymethylenemalonate | Urea |
| Primary Advantage | Direct formation of the bicyclic core | Generally higher yields and cleaner final step |
| Primary Disadvantage | Requires harsh, high-temperature conditions | Requires multi-step preparation of the precursor |
| Flexibility for Analogs | Moderate; depends on substituted anilines | High; precursor can be modified, and final product can be functionalized |
Yield, Reaction Time, and Scalability Considerations
The efficiency of synthetic routes leading to pyrido[3,2-d]pyrimidine-2,4-dione and its analogs is critically evaluated by metrics such as reaction yield, duration, and the potential for large-scale production. Traditional multi-step syntheses often suffer from cumulative yield losses at each stage, extended reaction times, and complex purification processes, which can impede scalability.
Modern approaches, particularly one-pot multicomponent reactions, have addressed these issues by combining several synthetic steps into a single operation. This consolidation minimizes the need for isolating intermediates, thereby reducing waste and saving time. For instance, three-component reactions for the synthesis of pyrido[3,2-d]pyrimidine (B1256433) derivatives have been reported to achieve good to high yields. The reaction times can be significantly reduced, often from several hours to a matter of minutes, especially when microwave irradiation is employed.
The scalability of a synthetic method is intrinsically linked to its efficiency and simplicity. One-pot procedures are generally more amenable to scaling up compared to lengthy, multi-step sequences. The use of stable, readily available starting materials and catalysts that are effective in small quantities also contributes to the potential for industrial-scale production. However, challenges in maintaining optimal reaction conditions and ensuring consistent product quality can arise during scale-up.
Below is a comparative table illustrating the general impact of different synthetic approaches on these key parameters for pyridopyrimidine synthesis.
| Synthetic Approach | Typical Yield | Typical Reaction Time | Scalability Potential |
| Traditional Multi-step | Lower overall yield | Days to weeks | Moderate |
| One-Pot Reactions | Good to High | Hours | Good |
| Microwave-Assisted | High to Excellent | Minutes to Hours | Moderate to Good |
Regioselectivity Challenges in Cyclization Reactions
A significant hurdle in the synthesis of substituted pyrido[3,2-d]pyrimidines is achieving the desired regiochemistry. The final arrangement of substituents on the fused ring system is determined by the structure of the precursors and the conditions of the cyclization reaction.
The core of this compound is formed by fusing a pyrimidine ring onto a pyridine backbone. The key to ensuring the correct '[3,2-d]' fusion is the use of a 3-aminopyridine derivative as a starting material. For the target compound, this would specifically be a 3-amino-6-chloropyridine-2-carboxylic acid derivative. Cyclization of this precursor, for example with urea or a related synthon, would lead to the desired pyridopyrimidine skeleton. Any deviation in the starting pyridine (e.g., using a 2-aminopyridine or 4-aminopyridine) would result in a different, isomeric pyridopyrimidine scaffold.
Further regiochemical challenges arise when functionalizing a pre-formed pyridopyrimidine core. For example, in analogs like 4-amino-2,8-dichloropyrido[3,2-d]pyrimidines, the two chlorine atoms exhibit different reactivities towards nucleophilic substitution. Studies have shown that amination can occur selectively at the C-2 position. researchgate.net However, the regioselectivity of other nucleophilic additions, such as thiolation, can be highly dependent on the reaction conditions, with different solvents or bases directing the substitution to either the C-2 or C-8 position. researchgate.net This differential reactivity must be carefully managed to synthesize a specific, polysubstituted analog.
Modern Synthetic Advancements
Recent progress in organic synthesis has led to the development of more sophisticated and efficient methods for constructing complex heterocyclic systems like pyridopyrimidines. These advancements prioritize atom economy, operational simplicity, and the use of catalytic systems to enhance reaction rates and selectivity.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of pyridopyrimidines and their analogs. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product in a cascade of bond-forming events. This approach is highly convergent and aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation.
For the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) structures, a common MCR involves the condensation of a 6-aminouracil derivative, an aldehyde, and an active methylene compound like malononitrile. researchgate.net A similar strategy can be envisioned for pyrido[3,2-d]pyrimidines. For example, a three-component domino reaction of amines, aldehydes, and terminal alkynes, catalyzed by a Lewis acid, has been successfully used to prepare various pyrido[3,2-d]pyrimidine derivatives in high yields. researchgate.net The advantages of these methods include mild reaction conditions, short reaction times, and operational simplicity. researchgate.net
Catalytic Approaches (e.g., Nitrogen-Based Catalysts)
The use of catalysts is central to modern synthetic chemistry, and the preparation of pyridopyrimidines is no exception. Various catalytic systems have been employed to facilitate their synthesis, ranging from metal-based catalysts to organocatalysts.
Nitrogen-based catalysts, which are a class of organocatalysts, have proven effective in the synthesis of pyrimidine-containing fused rings. These catalysts are typically basic and function by activating substrates through proton abstraction or by acting as nucleophiles. Common examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) and piperidine.
DABCO has been utilized as an inexpensive, non-toxic, and highly reactive base catalyst for the one-pot, three-component synthesis of fused pyrimidines like pyrano[2,3-d]pyrimidines. core.ac.uk Its role often involves promoting initial condensation steps, such as the Knoevenagel condensation between an aldehyde and an active methylene compound. core.ac.uk DABCO-based ionic liquids have also been developed as reusable catalysts for the synthesis of pyrimido[4,5-d]pyrimidines, offering high yields and short reaction times. oiccpress.com
Piperidine is another nitrogen-based organocatalyst frequently used in reactions forming heterocyclic rings. It is effective in catalyzing condensation and cyclization reactions. For instance, the synthesis of certain pyrimidine derivatives can be achieved through a [4+2] cyclocondensation catalyzed by piperidine. mdpi.com
Chemical Reactivity and Transformation Studies of 6 Chloropyrido 3,2 D Pyrimidine 2,4 Diol
Oxidation Reactions and Quinone Formation
Theoretically, oxidation could proceed to form a pyrido[3,2-d]pyrimidine-dione, which is a quinone-like structure. The feasibility of such a transformation would depend on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents might lead to ring-opening or degradation, whereas milder reagents could potentially achieve the desired quinone formation. The chlorine substituent at the 6-position would also influence the regioselectivity and ease of oxidation. Further experimental investigation is required to fully elucidate the oxidative chemistry of this compound.
Reduction Reactions to Dihydropyrido[3,2-d]pyrimidine Derivatives
The reduction of the pyrido[3,2-d]pyrimidine (B1256433) ring system can lead to the formation of the corresponding dihydro derivatives. These reactions effectively saturate a portion of the aromatic system, altering its electronic and steric properties. Common reducing agents used for such transformations in related heterocyclic compounds include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) and hydride reagents (e.g., sodium borohydride), although the reactivity can be highly dependent on the specific substrate and conditions.
For 6-chloropyrido[3,2-d]pyrimidine-2,4-diol, the reduction could potentially occur at either the pyridine (B92270) or the pyrimidine (B1678525) portion of the fused ring. The regioselectivity of the reduction would be influenced by the electronic effects of the substituents. The chlorine atom and the diol groups will affect the electron distribution within the ring system, thereby directing the hydride attack or the catalytic hydrogenation to a specific double bond. The formation of dihydropyrido[3,2-d]pyrimidine derivatives from this precursor opens avenues for synthesizing molecules with different three-dimensional conformations and biological activities.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a prominent class of reactions for functionalizing halogenated pyridopyrimidines. The electron-deficient nature of the pyrimidine and pyridine rings, further enhanced by the presence of the chloro substituent, facilitates the attack of nucleophiles.
Introduction of Functional Groups on Pyridine and Pyrimidine Rings
The chlorine atom at the 6-position of the pyrido[3,2-d]pyrimidine core is a key handle for introducing a variety of functional groups via nucleophilic substitution. The reactivity of halogenated pyrimidines in SNAr reactions is well-established, with the general order of reactivity being C4/C6 > C2 >> C5. In the case of this compound, the chlorine at the 6-position is activated towards displacement by nucleophiles.
Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of amino, alkoxy, and thioether functionalities, respectively. These reactions are often carried out in the presence of a base to neutralize the liberated HCl. The reaction of chloropyrimidines with amines is a particularly important and widely used transformation in pyrimidine chemistry. The conditions for these substitutions can be influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the heterocyclic scaffold.
Displacement of Halogen and Triazolyl Groups
The displacement of the halogen atom at the 6-position is a primary strategy for the derivatization of the this compound scaffold. The ease of this displacement follows the principles of SNAr reactions, where the rate is dependent on the strength of the nucleophile and the stability of the intermediate Meisenheimer complex.
While the displacement of a triazolyl group is not directly applicable to the starting compound, in related systems where a triazolyl group is present as a leaving group, it can also be displaced by strong nucleophiles. The relative leaving group ability of halogens versus a triazolyl group would dictate the reaction conditions required for a successful substitution. For this compound, the focus remains on the displacement of the chloro group to build molecular complexity.
Table 1: Examples of Nucleophilic Substitution on Related Chloropyrimidine Scaffolds
| Starting Material | Nucleophile | Product | Reference |
| 2,4-Dichloropyrimidine | Phenylamine | 2-Chloro-4-(phenylamino)pyrimidine | arkat-usa.org |
| 2,4,6-Trichloropyrimidine | Ammonia | 2,4-Diamino-6-chloropyrimidine | researchgate.net |
| 4,6-Dichloro-5-nitropyrimidine | 3-Aminopyrrole | 4-Chloro-5-nitro-6-(pyrrol-3-ylamino)pyrimidine | arkat-usa.orgresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to halogenated pyridopyrimidines.
Suzuki Coupling for Arylation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. This reaction has been effectively used for the arylation of chloropyrimidines and related heterocyclic systems. mdpi.com In the context of this compound, the chlorine atom at the 6-position serves as the electrophilic partner for the coupling with various aryl or heteroaryl boronic acids.
An efficient method for the Suzuki cross-coupling of resin-supported chloropyrimidines with boronic acids has been described, utilizing a Pd2(dba)3/P(t-Bu)3 catalyst system with KF as the base in THF. This approach allows for the synthesis of a library of biaryl compounds. Microwave-assisted procedures have also been developed for the Suzuki coupling of dichloropyrimidines, offering advantages such as short reaction times and low catalyst loadings. mdpi.comsemanticscholar.org The regioselectivity of these couplings is a key aspect, especially in polyhalogenated systems. For instance, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, a regioselective Suzuki-Miyaura coupling has been achieved, demonstrating the ability to selectively functionalize different positions on the pyridopyrimidine core. researchgate.netresearchgate.net
Table 2: Conditions for Suzuki Coupling on Related Chloropyrimidine Scaffolds
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Reference |
| Resin-supported chloropyrimidine | Aryl boronic acid | Pd2(dba)3 / P(t-Bu)3 | KF | THF | 50 °C, 18-22 h | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | Microwave, 15 min | mdpi.comsemanticscholar.org |
| 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | Aryl boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol | 110 °C | researchgate.net |
Heck Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org While specific studies on this compound are not extensively documented, the reactivity of similar chloro-substituted pyridopyrimidines suggests its potential to undergo such transformations. The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base.
General Reaction Scheme for Heck Reaction:
Key Components and Their Roles:
Palladium Catalyst: Facilitates the oxidative addition of the aryl chloride and the subsequent steps of the catalytic cycle. Common catalysts include Pd(OAc)₂, Pd₂(dba)₃, and palladium nanoparticles.
Ligand: Stabilizes the palladium center and influences the efficiency and selectivity of the reaction. Phosphine ligands like PPh₃ and bulky electron-rich phosphines are often employed.
Base: Neutralizes the hydrogen halide produced during the reaction. Inorganic bases such as K₂CO₃, Cs₂CO₃, and organic bases like Et₃N are commonly used.
Solvent: A polar aprotic solvent like DMF, DMAc, or NMP is typically used.
Expected Reactivity of this compound:
The chlorine atom at the C-6 position of the pyridopyrimidine ring is expected to be reactive towards Heck coupling. The electron-withdrawing nature of the pyrimidine ring can facilitate the oxidative addition of the C-Cl bond to the palladium(0) catalyst.
Table 1: Representative Conditions for Heck Reactions on Related Chloro-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-120 |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMAc | 120-140 |
Buchwald–Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines. Given the presence of a chlorine atom on the pyridopyrimidine scaffold, this compound is a potential substrate for this transformation.
General Reaction Scheme for Buchwald-Hartwig Amination:
Catalytic Cycle Highlights:
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by the coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org
Factors Influencing the Reaction:
Catalyst and Ligand System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and DavePhos are often effective for the amination of aryl chlorides.
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include NaOtBu, KOtBu, and Cs₂CO₃.
Amine Substrate: A wide range of primary and secondary amines can be used as coupling partners.
Table 2: Potential Conditions for Buchwald-Hartwig Amination of this compound
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100-120 |
| PdCl₂(dppf) | KOtBu | THF | 60-80 |
Regioselectivity in Cross-Coupling at C-6 and Related Positions
In polyhalogenated pyridopyrimidines, the regioselectivity of cross-coupling reactions is a critical consideration. The relative reactivity of different halogen-substituted positions is influenced by electronic and steric factors. For di- or tri-chlorinated pyridopyrimidines, substitution often occurs preferentially at specific positions.
Studies on related 2,4-dichloropyrido[3,2-d]pyrimidine systems have shown that nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions can occur selectively at the C-4 position. researchgate.net However, in the case of this compound, the C-6 position is the primary site for cross-coupling due to the presence of the single chloro substituent.
In more complex systems like 2,4,8-trichloropyrido[3,2-d]pyrimidines, the reactivity of the chloro groups can be modulated to achieve regioselective functionalization. For instance, amination has been shown to exhibit high regioselectivity for the C-2 position. nih.gov The inherent electronic properties of the pyridopyrimidine ring system dictate that positions adjacent to the pyridine nitrogen (like C-2 and C-4 in some isomers) are often more activated towards nucleophilic attack or oxidative addition in palladium catalysis. nih.gov
For this compound, the focus of reactivity is squarely on the C-6 position. The electronic influence of the fused pyrimidine ring and the diol substituents will modulate the reactivity of the C-6 chloro group.
Tautomerism and its Impact on Reactivity
Pyridopyrimidines containing hydroxyl groups, such as this compound, can exist in different tautomeric forms. The 2,4-diol moiety can exhibit keto-enol tautomerism, leading to the formation of amide (lactam) structures.
Potential Tautomeric Forms:
The diol form can tautomerize to the corresponding keto-enol or diketo (lactam) forms. The diketo tautomer, 6-chloro-1H,3H-pyrido[3,2-d]pyrimidine-2,4-dione, is often the more stable form in many heterocyclic systems.
Influence of Tautomerism on Reactivity:
The predominant tautomeric form can significantly influence the chemical reactivity of the molecule.
Aromaticity: The aromatic character of the pyridopyrimidine ring system can be altered by tautomerization. The lactam form may have a less aromatic pyrimidine ring, which can affect the electronic properties of the C-6 position.
Acidity and Basicity: The N-H protons in the lactam form are acidic and can be deprotonated under basic conditions. This can affect the solubility and reactivity of the compound in different reaction media.
Nucleophilicity and Electrophilicity: The tautomeric form can influence the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms in the ring system.
In the context of cross-coupling reactions, the tautomeric equilibrium can impact the electronic environment of the C-Cl bond at the C-6 position. The electron-donating or -withdrawing character of the tautomeric forms of the 2,4-diol/dione moiety will modulate the ease of oxidative addition to the palladium catalyst. Furthermore, the presence of acidic N-H protons in the lactam form may require careful selection of the base to avoid unwanted side reactions. Studies on related azido-substituted pyridopyrimidines have highlighted the importance of tautomeric equilibria in solution. nih.gov
Derivatization Strategies for Research Enhancement
Synthetic Derivatization for Diversification of the Pyrido[3,2-D]pyrimidine (B1256433) Scaffold
Synthetic derivatization of "6-Chloropyrido[3,2-D]pyrimidine-2,4-diol" is a key strategy for creating a diverse range of analogues. mdpi.com This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with improved biological activity, selectivity, or pharmacokinetic properties.
The two hydroxyl groups at the C-2 and C-4 positions of the pyrimidine (B1678525) ring are prime sites for derivatization. These positions can be functionalized through various reactions, such as etherification or esterification, to introduce a wide array of substituents. These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which can in turn influence its biological activity.
The chlorine atom at the C-6 position of the pyridine (B92270) ring is a versatile handle for introducing structural diversity. chemrxiv.org It can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution reactions. nih.gov Furthermore, the C-6 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. mdpi.com
| Position | Reaction Type | Example Reagents/Catalysts | Introduced Moiety |
|---|---|---|---|
| C-2, C-4 (Hydroxyls) | Etherification (Williamson) | Alkyl halide, Base (e.g., NaH) | Alkoxy groups |
| C-6 (Chlorine) | Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Amino, Thioether, Alkoxy groups |
| C-6 (Chlorine) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4) | Aryl or Heteroaryl groups |
| C-6 (Chlorine) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP) | Substituted amino groups |
Derivatization for Structure-Activity Relationship (SAR) Studies
A primary goal of synthetic derivatization is to conduct Structure-Activity Relationship (SAR) studies. nih.gov By systematically modifying different parts of the "this compound" molecule and evaluating the biological activity of the resulting analogues, researchers can elucidate the key structural features required for a desired pharmacological effect. nih.gov For instance, SAR studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that substitutions at various positions can significantly impact their activity as kinase inhibitors. rsc.orgnih.gov These studies are essential for the rational design of more potent and selective drug candidates. The insights gained from SAR studies can guide the optimization of lead compounds, ultimately leading to the development of new therapeutic agents. researchgate.net
Structure Activity Relationship Sar Studies of 6 Chloropyrido 3,2 D Pyrimidine 2,4 Diol Analogs
Positional Substitution Effects on Biological Potency
The biological potency of pyrido[3,2-d]pyrimidine (B1256433) analogs is significantly influenced by the nature and position of substituents on the core structure. Research has demonstrated that modifications at various positions can lead to substantial changes in activity, selectivity, and pharmacokinetic properties.
A notable study on 2,4-diaminopyrido[3,2-d]pyrimidine analogues, which are structurally related to the diol core, has provided valuable insights into the effects of substitution at the 6-position. In this series, the 6-chloro atom of a precursor, 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine, serves as a versatile handle for introducing a variety of substituents via nucleophilic displacement. The introduction of different arylthio and arylamino linkers at this position has been shown to modulate the inhibitory activity against dihydrofolate reductase (DHFR) from various species.
For instance, the synthesis of S9-bridged and N9-bridged compounds has demonstrated that the nature of the linker and the substitution pattern on the appended aryl ring are critical for potency. N9-methylation, in particular, has been shown to dramatically increase potency, in some cases by as much as 17,000-fold. This highlights the profound impact of substitution at this specific position on the interaction with the target enzyme.
The following table summarizes the inhibitory activity of selected 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogs against Pneumocystis carinii dihydrofolate reductase (pcDHFR), illustrating the significant impact of positional substitution on biological potency. nih.gov
| Compound | R Group at C6 | IC50 (µM) against pcDHFR |
| 12 | 4'-methoxyanilino | 90.4 |
| 15 | 3',4'-dimethoxyanilino | 39.3 |
| 21 | N-methyl-3',4'-dimethoxyanilino | 0.0023 |
Influence of Halogenation on Biological Activity
Halogenation is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. In the context of pyrido[3,2-d]pyrimidine analogs, the presence and nature of halogen substituents can significantly impact biological activity.
The 6-chloro substituent of the parent compound, 6-Chloropyrido[3,2-d]pyrimidine-2,4-diol, is not only a crucial element for its intrinsic activity but also serves as a key synthetic intermediate for further derivatization. The electrophilic nature of the carbon atom at the C6 position, enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
While direct comparative studies of different halogens at the 6-position of the pyrido[3,2-d]pyrimidine-2,4-diol (B105581) core are not extensively documented in the provided context, the broader field of medicinal chemistry suggests that the choice of halogen (fluorine, chlorine, bromine, or iodine) can influence factors such as:
Lipophilicity: Increasing the size of the halogen generally increases lipophilicity, which can affect cell membrane permeability and plasma protein binding.
Electronic Effects: The electronegativity and inductive effects of halogens can alter the electron distribution within the molecule, influencing binding interactions with the target protein.
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of the compound.
Binding Interactions: Halogen atoms can participate in specific interactions with the protein target, such as halogen bonding, which can contribute to enhanced potency.
For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, the presence of a 2,6-dichlorophenyl group at the 6-position was found to be important for broad-spectrum kinase inhibitory activity. nih.gov This underscores the significant role that halogenation can play in defining the biological activity profile of pyridopyrimidine derivatives.
Strategic Modifications of the Pyrido[3,2-D]pyrimidine Core
Strategic modifications of the pyrido[3,2-d]pyrimidine core are essential for optimizing biological activity, selectivity, and drug-like properties. These modifications can involve altering the core scaffold itself or introducing a diverse range of substituents at various positions.
Lead Optimization through Scaffold Modifications
Ring Fusion: Fusing additional rings to the pyridopyrimidine core can create more rigid structures that may fit better into a target's binding site and can also be used to introduce new points of diversity.
Modification of Ring Size: While less common, altering the size of the fused pyridine (B92270) or pyrimidine ring can lead to novel scaffolds with different conformational preferences.
A review of the synthesis and therapeutic potential of various pyridopyrimidine isomers highlights the extensive efforts in modifying these scaffolds to target a wide range of biological targets, including kinases and dihydrofolate reductase. mdpi.com
Evaluation of Heteroaryl and Other Substituents
The introduction of heteroaryl and other substituents is a cornerstone of SAR studies for pyrido[3,2-d]pyrimidine analogs. The 6-position, in particular, has been a focal point for such modifications. The displacement of the 6-chloro group allows for the facile introduction of a wide variety of substituents, including:
Aryl and Heteroaryl Groups: These can be introduced through cross-coupling reactions and can provide additional binding interactions, such as pi-stacking and hydrophobic interactions, with the target protein. The nature and substitution pattern of these aromatic rings are critical for modulating potency and selectivity.
Amino and Thioether Linkers: These linkers can connect the pyridopyrimidine core to other functional groups and can influence the flexibility and orientation of the substituent in the binding pocket.
Alkyl and Cycloalkyl Groups: These can be used to probe hydrophobic pockets within the binding site and to optimize van der Waals interactions.
For example, in the development of PI3K/mTOR inhibitors based on a 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series, a variety of substituents were introduced at the C-7 position to explore the structure-activity relationship. mdpi.com This systematic evaluation of different substituents is crucial for fine-tuning the biological activity of the lead compound.
Ligand Efficiency and Molecular Complexity in Drug Design
In modern drug discovery, the concepts of ligand efficiency (LE) and molecular complexity are increasingly used to guide the selection and optimization of lead compounds.
Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve high affinity. This can be a useful guide in the early stages of drug discovery to identify small, efficient fragments that can be grown into more potent leads without excessive increases in molecular weight.
Molecular Complexity refers to the intricacy of a molecule's structure, which can be quantified by various descriptors, such as the number of chiral centers, rings, and rotatable bonds. While a certain degree of complexity is often necessary for specific interactions with a biological target, excessive complexity can lead to challenges in synthesis, poor physicochemical properties, and a higher risk of off-target effects.
For pyrido[3,2-d]pyrimidine-based inhibitors, optimizing for both high ligand efficiency and appropriate molecular complexity is a key challenge. The goal is to develop compounds that are potent and selective, yet possess favorable drug-like properties such as good solubility, permeability, and metabolic stability. The strategic modifications discussed in the previous sections, when guided by these principles, can lead to the identification of clinical candidates with an improved probability of success. While specific LE and complexity values for this compound analogs are not detailed in the provided search results, the general principles are actively applied in the design and optimization of pyridopyrimidine inhibitors for various therapeutic targets. acs.org
Biological Activity Mechanisms and Therapeutic Potential in Vitro Focus
Kinase Inhibition Mechanisms
The pyridopyrimidine core structure serves as a versatile scaffold for the development of potent kinase inhibitors, targeting a range of enzymes involved in critical cellular signaling pathways.
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition and Pathway Disruption (PI3K/AKT/mTOR)
Derivatives of the pyrido[3,2-d]pyrimidine (B1256433) scaffold have been identified as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) mdpi.comnih.gov. PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, particularly hematologic malignancies, and plays a crucial role in immune cell development and function mdpi.comnih.govmdpi.com.
The mechanism of action involves the competitive binding of the pyridopyrimidine compound to the ATP-binding pocket of the PI3Kδ enzyme. This inhibition disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation of Akt, a central node in this pathway mdpi.comnih.gov. The disruption of the PI3K/AKT/mTOR pathway ultimately affects cell growth, proliferation, and survival nih.gov.
In vitro studies have demonstrated that certain pyrido[3,2-d]pyrimidine derivatives exhibit excellent enzymatic activity against PI3Kδ and strong antiproliferative activity against cancer cell lines mdpi.com. For instance, compound S5, a pyrido[3,2-d]pyrimidine derivative, showed an IC50 value of 2.82 nM against PI3Kδ and an IC50 of 0.035 μM against SU-DHL-6 cells mdpi.com. Further studies on similar derivatives, A1, A5, and A7, also revealed subnanomolar inhibitory activity against PI3Kδ and significant growth inhibition of SU-DHL-6 cells nih.gov. This inhibition of Akt phosphorylation was observed to be concentration-dependent mdpi.comnih.gov. The targeted disruption of this pathway can induce apoptosis and cause cell cycle arrest in cancer cells nih.gov.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| S5 | PI3Kδ | 2.82 | SU-DHL-6 | 0.035 |
Dihydrofolate Reductase (DHFR) Inhibition
The pyridopyrimidine scaffold is also recognized for its inhibitory activity against dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids, which are vital for cell proliferation.
Compounds with a 6-substituted pyrido[3,2-d]pyrimidine structure have been designed as non-classical antifolate agents that target DHFR. The inhibitory mechanism involves the binding of these compounds to the active site of the DHFR enzyme, thereby blocking the synthesis of essential precursors for DNA replication and cell growth.
Research has shown that the substitution at the 6-position of the pyridopyrimidine ring is crucial for the interaction with the enzyme. For example, a series of 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives were synthesized and evaluated as potential DHFR inhibitors. One such compound, with a three-carbon bridge substitution, was identified as a potent inhibitor of recombinant human DHFR (rhDHFR) with an IC50 value of 0.06 µM. This compound also demonstrated antiproliferative activity against various human cancer cell lines, which was attributed to the induction of apoptosis and subsequent DNA damage.
| Compound | Target | IC50 (µM) |
| 6-substituted pyrido[3,2-d]pyrimidine (three-carbon bridge) | rhDHFR | 0.06 |
eEF-2K Inhibition
Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical alpha-kinase that plays a role in regulating protein synthesis and is considered a potential target in cancer therapy. The pyrido[2,3-d]pyrimidine-2,4-dione scaffold, closely related to the subject compound, has been explored for its eEF-2K inhibitory activity.
The inhibition of eEF-2K by these compounds leads to a decrease in the phosphorylation of its substrate, eukaryotic elongation factor-2 (eEF-2), at the Thr-56 residue. This, in turn, modulates protein synthesis within the cell. The inhibitory effects are particularly prominent under conditions of nutrient deprivation, which are known to activate eEF-2K.
A specific derivative from this class, compound 6 (A-484954), has been reported to inhibit eEF-2K activity in vitro with an IC50 value of 0.28 μM (or 420 nM). This compound demonstrated dose-dependent inhibition of eEF-2K activity in various human cancer cell lines, including prostate, cervical, and non-small cell lung cancer cells.
| Compound | Target | IC50 (µM) |
| 6 (A-484954) | eEF-2K | 0.28 |
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response through its involvement in the IL-1R/TLR signaling pathway. Dysregulation of this pathway is implicated in inflammatory and autoimmune diseases, as well as cancer. Bicyclic pyrimidine (B1678525) compounds, a class that includes the pyridopyrimidine scaffold, have been identified as potent inhibitors of IRAK4.
These compounds act by targeting the kinase domain of IRAK4, thereby blocking the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB. This inhibition has been demonstrated in both biochemical and cell-based assays. For example, certain bicyclic pyrimidine derivatives have shown potent inhibition in IRAK4 biochemical assays and in LPS-induced IL-23 inhibition cellular assays.
TRPC5 Modulation
Based on the available scientific literature, there is currently no direct evidence to suggest that 6-Chloropyrido[3,2-D]pyrimidine-2,4-diol or closely related pyridopyrimidine compounds act as modulators of the Transient Receptor Potential Canonical 5 (TRPC5) channel. Research on TRPC5 modulators has primarily focused on other chemical scaffolds.
Other Kinase Targets (e.g., Tyrosine-Protein Kinase Abl, MAP Kinases)
The versatility of the pyridopyrimidine scaffold extends to the inhibition of other kinases, including tyrosine kinases and mitogen-activated protein (MAP) kinases.
Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) class have been shown to be potent inhibitors of the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, including its constitutively active form, Bcr-Abl, which is a hallmark of chronic myelogenous leukemia (CML). For instance, the compound PD166326 inhibits Abl in vitro with an IC50 of 8 nM. Another compound, PD180970, potently inhibited the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM and the kinase activity of purified recombinant Abl tyrosine kinase with an IC50 of 2.2 nM. These compounds act as ATP-competitive inhibitors.
Furthermore, pyridothiopyranopyrimidine derivatives have been developed as multitargeted kinase inhibitors, demonstrating activity against a range of kinases involved in angiogenesis and tumor growth. This suggests that the core pyridopyrimidine structure can be modified to achieve broader or more selective kinase inhibition profiles.
| Compound | Target | IC50 (nM) |
| PD166326 | Abl | 8 |
| PD180970 | p210Bcr-Abl (autophosphorylation) | 5 |
| PD180970 | Recombinant Abl tyrosine kinase | 2.2 |
ATP-Competitive Inhibition Profiles
The pyridopyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, which often function by competing with adenosine triphosphate (ATP) for the enzyme's binding site. nih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a common factor in diseases like cancer. nih.govnih.gov The pyridopyrimidine structure, being a fused bicyclic system, bears a resemblance to the natural purine bases found in ATP, making it an attractive candidate for designing ATP-competitive inhibitors. nih.gov
Research into related structures, such as 6-arylpyrido[2,3-d]pyrimidines, has demonstrated their potential as ATP-competitive inhibitors of bacterial enzymes like D-alanine:D-alanine ligase (DdlB). nih.govplos.org Kinetic analysis confirmed that these compounds compete with the enzyme's substrate, ATP. nih.govplos.org This mechanism of action, targeting the highly conserved ATP-binding pocket, is a strategy employed to inhibit various kinases involved in tumorigenesis, such as phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). nih.govnih.gov The introduction of a nitrogen atom into the chromophore can modulate the electronic properties and provide additional anchoring points for interaction within the hydrophobic ATP cleft of the target enzyme. nih.gov
Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines
Derivatives of the pyridopyrimidine scaffold have demonstrated notable anti-proliferative activity against a variety of human cancer cell lines. epa.govnih.gov For instance, certain halogenated thieno[3,2-d]pyrimidines, which are structurally related to pyridopyrimidines, have shown activity against leukemia (L1210), lung (L-929), and colon (HCT-116) cancer cell lines. nih.gov Similarly, novel synthesized pyrido[2,3-d]pyrimidine derivatives have exhibited potent cytotoxicity against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. nih.govmdpi.com
One study on pyrido[3,2-d]pyrimidine derivatives identified a compound, S5, that showed strong antiproliferation activity against SU-DHL-6 cells with an IC50 value of 0.035 μM. nih.gov Another study highlighted pyrido[2,3-d]pyrimidine compounds 4 and 11, which displayed remarkable cytotoxicity against MCF-7 cells with IC50 values of 0.57 μM and 1.31 μM, respectively. nih.gov These findings underscore the potential of the pyridopyrimidine core structure as a basis for developing effective anti-proliferative agents.
Table 1: Anti-proliferative Activity of Selected Pyridopyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| S5 | SU-DHL-6 | 0.035 |
| Compound 4 | MCF-7 | 0.57 |
| Compound 11 | MCF-7 | 1.31 |
| Compound 4 | HepG2 | 1.13 |
This table presents data on the half-maximal inhibitory concentration (IC50) of various pyridopyrimidine derivatives against different cancer cell lines, as reported in scientific literature. nih.govnih.gov
Beyond inhibiting proliferation, pyridopyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. nih.govnih.gov The induction of apoptosis is a key mechanism for effective anticancer therapies. For example, two active halogenated thieno[3,2-d]pyrimidine compounds were found to induce apoptosis in the leukemia L1210 cell line. nih.gov
A specific pyrido[2,3-d]pyrimidine derivative, compound 4, was shown to significantly activate apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis revealed that treatment with this compound increased the total apoptotic cell population to 36.14% (including 22.11% in early apoptosis and 14.03% in late apoptosis) compared to just 0.62% in untreated control cells. nih.gov This represents a 58.29-fold increase in apoptosis induction. nih.gov Furthermore, some gold (III) complexes incorporating bipyrimidine have been found to induce apoptosis, modify the cell cycle, and cause double-stranded DNA breaks in PC3 prostate cancer cells. mdpi.com
Immunomodulatory and Anti-inflammatory Pathways
The pyridopyrimidine scaffold has been explored for its potential to modulate inflammatory responses by interfering with chemokine signaling. Chemokine receptors, such as CXCR2, play a critical role in the recruitment of immune cells like neutrophils to sites of inflammation. nih.gov Upregulated CXCR2 signaling is associated with numerous inflammatory and autoimmune diseases. nih.gov
A study investigating pyrido[3,4-d]pyrimidines as antagonists of the human chemokine receptor CXCR2 found that structural modifications were critical for activity. While the parent compound showed promise, the 6-chloro analogue was completely devoid of CXCR2 antagonism. nih.gov This highlights the high degree of structural specificity required for this particular biological activity. However, another derivative, the 6-furanyl congener, demonstrated comparable activity to the original hit compound, indicating that targeted modifications on the pyridopyrimidine core can yield potent chemokine receptor antagonists. nih.gov
Toll-like receptors (TLRs) are key components of the innate immune system, and their modulation can significantly impact immune responses. nih.govsrce.hr TLR8, in particular, is involved in recognizing single-stranded viral RNA, and its activation leads to a cytokine profile that favors a Th1-type immune response, which is important for fighting infections and cancer. nih.govresearchgate.net
Research into substituted pyrimidine-2,4-diamines has identified compounds with specific agonistic activity for human TLR8. nih.gov Structure-activity relationship studies revealed that replacing certain groups, such as a 5-iodo group with a chloro group, led to a loss in potency, indicating that the type and position of halogen substitution are crucial for TLR8 modulation. nih.gov While some pyrimidine derivatives act as TLR8 agonists, others have been developed as TLR8 antagonists to treat autoimmune diseases associated with TLR overactivation. srce.hr These findings suggest that the pyrimidine core, and by extension the pyridopyrimidine scaffold, can be chemically tailored to either stimulate or inhibit TLR8-mediated immune pathways. srce.hrnih.gov
CXCR2 Antagonism
The C-X-C chemokine receptor 2 (CXCR2) is a key mediator in inflammatory responses, and its antagonism is a promising strategy for treating a range of disorders, including inflammatory diseases and cancer. While various pyridopyrimidine isomers have been explored for this activity, there is currently a lack of specific data demonstrating CXCR2 antagonism for the this compound compound or other derivatives of the pyrido[3,2-d]pyrimidine scaffold in published literature. Studies have tended to focus on other isomers, such as pyrido[3,4-d]pyrimidines, for the development of CXCR2 antagonists.
Neuroprotective Mechanisms and Anti-Amyloid Aggregation
The pyrido[3,2-d]pyrimidine scaffold has been identified as a promising template for the design of multi-targeting agents for Alzheimer's disease. Research has focused on developing compounds that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.
In a study exploring a library of quinazoline and pyrido[3,2-d]pyrimidine-based compounds, a specific derivative of the pyrido[3,2-d]pyrimidine scaffold demonstrated notable anti-amyloid aggregation properties. The compound, N²-isopropyl-N⁴-phenethylpyrido[3,2-d]pyrimidine-2,4-diamine (referred to as 10b), was found to have good activity against the aggregation of the Aβ40 isoform, with a half-maximal inhibitory concentration (IC₅₀) of 1.1 μM. researchgate.net This compound also exhibited properties of dual cholinesterase inhibition and iron-chelation, highlighting the potential of this scaffold in developing multi-functional neuroprotective agents. researchgate.net Transmission electron microscopy (TEM) imaging confirmed the ability of these compounds to interfere with Aβ fibril formation. nih.gov
| Compound | Target | Activity (IC₅₀) | Additional Properties |
|---|---|---|---|
| N²-isopropyl-N⁴-phenethylpyrido[3,2-d]pyrimidine-2,4-diamine | Aβ40 Aggregation | 1.1 μM | Dual ChE Inhibition, Iron-Chelating Properties (23.6% at 50 μM) |
Antimicrobial and Antifungal Activities
Enzyme Kinetic Studies (e.g., α-Glucosidase Inhibition Kinetics)
Inhibitors of α-glucosidase are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion. The potential for pyrido[3,2-d]pyrimidine derivatives to act as α-glucosidase inhibitors has been explored.
In a screening of various compounds for activity against sugar hydrolases, a chloro-substituted pyrido[3,2-d]pyrimidine derivative was evaluated. The study found that 2-chloro-4-(4-tosylpiperazin-1-yl)pyrido[3,2-d]pyrimidine was inactive against α-glucosidase at a concentration of 50 μM. nih.gov This particular finding suggests that not all derivatives of this scaffold are effective inhibitors of this enzyme, and that the nature and position of substituents are critical for activity.
| Compound | Enzyme | Concentration Tested | Result |
|---|---|---|---|
| 2-chloro-4-(4-tosylpiperazin-1-yl)pyrido[3,2-d]pyrimidine | α-Glucosidase | 50 μM | Inactive |
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
Molecular docking studies have been employed to predict how derivatives of the pyridopyrimidine scaffold, a core structure related to 6-Chloropyrido[3,2-d]pyrimidine-2,4-diol, bind to various biological targets. For instance, in the context of cancer research, docking simulations have been used to elucidate the binding modes of novel cyanopyridones and pyrido[2,3-d]pyrimidines with vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2). mdpi.com These studies help in understanding the key interactions between the ligand and the amino acid residues within the binding site of the enzymes, which is crucial for their inhibitory activity. mdpi.com
Similarly, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have been conducted to evaluate their potential as inhibitors for targets like cyclin-dependent kinases (CDKs), which are pivotal in cancer therapy. researchgate.net The binding affinity, often expressed as a docking score, helps in ranking potential drug candidates and prioritizing them for synthesis and biological evaluation. mdpi.com In the study of novel pyrimidine (B1678525) derivatives against COVID-19, molecular docking was utilized to assess their antiviral potency against the main protease (Mpro) of SARS-CoV-2. nih.gov
By visualizing the docked poses, researchers can understand the mechanism of inhibition at a molecular level. For example, docking studies on pyrido[2,3-d]pyrimidine derivatives as dual inhibitors of BRD4 and PLK1 revealed that these compounds could bind in a similar mode to known inhibitors, forming crucial hydrogen bonds and hydrophobic interactions within the active site. mdpi.com Such insights are vital for explaining the structure-activity relationships (SAR) observed in biological assays and for designing more potent and selective inhibitors. nih.gov
In the context of Mps1 kinase inhibitors, molecular docking, combined with molecular dynamics simulations, has been used to clarify the specific binding modes of pyrido[3,4-d]pyrimidine (B3350098) inhibitors. nih.gov These studies can identify key residues responsible for binding and highlight the importance of specific functional groups on the inhibitor for its activity. nih.gov
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and energetics of molecules.
DFT studies are instrumental in investigating reaction mechanisms. For instance, the synthesis of pyrido[2,3-d]pyrimidines can involve complex reaction pathways. semanticscholar.org DFT calculations can help elucidate the step-by-step mechanism of these reactions, identify transition states, and calculate activation energies, thereby providing a theoretical basis for optimizing reaction conditions. nih.gov
Many heterocyclic compounds, including pyrido[3,2-d]pyrimidine-2,4-diol (B105581), can exist in different tautomeric forms. DFT calculations are a powerful tool to determine the relative stabilities of these tautomers. nih.gov For example, studies on related di-substituted cyclohexane-1,3-diones have shown that DFT can predict the most stable tautomer in different environments. nih.gov Understanding tautomeric preferences is crucial as different tautomers may exhibit different biological activities and binding modes.
Furthermore, DFT can be used to analyze the conformational dynamics of the molecule, identifying the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding pocket. nih.gov
In Silico Approaches for SAR and Lead Optimization
In silico methods are integral to modern drug discovery, facilitating the process of lead optimization by predicting the properties of novel compounds before their synthesis.
Structure-Activity Relationship (SAR) studies explore the relationship between the chemical structure of a molecule and its biological activity. In silico SAR approaches for pyridopyrimidine derivatives involve building computational models that can predict the activity of new analogues. nih.govnih.gov For example, by analyzing a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, researchers can identify which substituents at specific positions enhance or diminish activity. nih.gov This knowledge guides the design of new compounds with improved potency and selectivity. nih.gov
Lead optimization also involves the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties for virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. semanticscholar.org For instance, in the development of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogues, in silico ADMET studies were used to identify compounds that are likely to be orally active drug candidates. semanticscholar.org
Predictive Modeling for Biological Activity
Predictive modeling encompasses a range of computational techniques to forecast the biological effects of a molecule. For compounds like this compound, these models are built upon the structural features of the molecule to estimate its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For the pyridopyrimidine scaffold, QSAR studies have been instrumental in identifying key structural features that govern their activity as inhibitors of various enzymes. scientific.netnih.govresearchgate.net These models are typically developed using a dataset of compounds with known activities, from which molecular descriptors are calculated. These descriptors, which can be electronic, steric, or hydrophobic in nature, are then correlated with the biological activity to generate a predictive equation.
While a specific QSAR model for this compound has not been reported, models developed for analogous pyridopyrimidine derivatives can offer valuable insights. For instance, QSAR models for pyridopyrimidine-based anticancer agents have highlighted the importance of specific substitutions on the ring system for their inhibitory potency against kinases. nih.govrsc.org The presence of the chloro group at the 6-position and the diol functionality at the 2- and 4-positions of this compound would be key descriptors in such a model, influencing its electronic and hydrogen-bonding properties.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves docking a ligand (such as this compound) into the active site of a biological target, typically a protein. This method can predict the binding affinity and mode of interaction, providing a hypothesis for the molecule's mechanism of action.
Derivatives of the pyridopyrimidine core have been the subject of molecular docking studies against various therapeutic targets, including kinases and dihydrofolate reductase. nih.govnih.govfigshare.com For this compound, docking studies could be performed against a panel of relevant biological targets to predict its potential inhibitory activities. The chloro substituent and the hydroxyl groups would be expected to play significant roles in the binding interactions, potentially forming hydrogen bonds and halogen bonds with amino acid residues in the active site of a target protein. nih.gov
The table below summarizes the common predictive modeling approaches and their potential application to this compound.
| Modeling Technique | Description | Potential Application for this compound |
| QSAR | Statistical models correlating chemical structure with biological activity. | Predict potential anticancer or other therapeutic activities based on models for similar pyridopyrimidine derivatives. |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. | Identify potential protein targets and elucidate the binding mode of the compound. |
Assessment of Drug-like Properties (e.g., Fsp3 parameter)
The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug with respect to its physicochemical properties. Several parameters are used to evaluate drug-likeness, one of which is the fraction of sp3 hybridized carbons (Fsp3).
The Fsp3 Parameter
The Fsp3 parameter is a measure of the three-dimensional complexity of a molecule. nih.gov It is calculated as the number of sp3 hybridized carbon atoms divided by the total number of carbon atoms in the molecule. researchgate.net A higher Fsp3 value is generally associated with increased solubility, improved metabolic stability, and a higher likelihood of clinical success. nih.govresearchgate.net This is because molecules with greater three-dimensional character tend to have more favorable physicochemical properties for oral absorption and distribution.
For this compound, the Fsp3 can be calculated based on its chemical structure. The pyridopyrimidine core is aromatic, meaning most of its carbon atoms are sp2 hybridized.
Calculation of Fsp3 for this compound:
Total number of carbon atoms: The pyridopyrimidine ring system contains 7 carbon atoms.
Number of sp3 hybridized carbon atoms: In the parent ring system, there are no sp3 hybridized carbon atoms.
Therefore, the Fsp3 value for this compound is 0.
An Fsp3 value of 0 indicates a flat, aromatic structure. While many successful drugs are aromatic, there is a growing emphasis in drug discovery on increasing the Fsp3 character to improve physicochemical properties. nih.gov A low Fsp3 value for this compound might suggest potential challenges with solubility or metabolic stability, which would need to be considered in its development as a drug candidate.
The table below outlines key drug-like properties and their assessment for this compound.
| Drug-like Property | Parameter | Value for this compound | Implication |
| Three-Dimensionality | Fsp3 | 0 | Indicates a flat, aromatic structure, which may impact solubility and metabolic stability. |
| Molecular Weight | MW | 199.56 g/mol | Within the typical range for small molecule drugs (Lipinski's Rule of Five). |
| Hydrogen Bond Donors | HBD | 2 (from the diol) | Within the typical range for small molecule drugs. |
| Hydrogen Bond Acceptors | HBA | 4 (from the nitrogen and oxygen atoms) | Within the typical range for small molecule drugs. |
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial aspect of assessing drug-like properties. figshare.comnih.govnih.govresearchgate.net Various computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, further guiding the optimization of lead compounds.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural and dynamic investigation of "6-Chloropyrido[3,2-d]pyrimidine-2,4-diol," providing detailed information at the atomic level.
While specific ¹H and ¹³C NMR data for "this compound" are not extensively reported in the literature, the analysis of related pyridopyrimidine structures provides a strong basis for the expected spectral characteristics. For instance, in analogous pyrido[2,3-d]pyrimidine (B1209978) derivatives, the protons on the pyridine (B92270) ring typically appear in the aromatic region of the ¹H NMR spectrum, with their chemical shifts and coupling constants being indicative of their positions relative to the nitrogen atoms and the chlorine substituent. The NH protons of the pyrimidine (B1678525) ring would be expected to appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the fused ring system would exhibit distinct resonances. The carbons bonded to nitrogen or oxygen would be deshielded and appear at lower fields, while the carbons of the pyridine ring would have chemical shifts influenced by the chloro substituent. The carbonyl carbons (C2 and C4) in the dione tautomer are expected to have characteristic chemical shifts in the range of 150-170 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar compounds and require experimental verification.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H7 | 7.5 - 7.8 | - |
| H8 | 8.2 - 8.5 | - |
| NH1 | 10.5 - 11.5 | - |
| NH3 | 11.0 - 12.0 | - |
| C2 | - | ~151 |
| C4 | - | ~161 |
| C4a | - | ~115 |
| C6 | - | ~150 |
| C7 | - | ~120 |
| C8 | - | ~140 |
| C8a | - | ~155 |
¹⁵N NMR spectroscopy is a powerful tool for probing the protonation states of nitrogen-containing heterocycles like "this compound". The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, which changes significantly upon protonation.
In a neutral solution, the nitrogen atoms of the pyrimidine and pyridine rings would have distinct ¹⁵N chemical shifts. Upon acidification, protonation is expected to occur at one of the ring nitrogen atoms. This protonation would lead to a significant upfield or downfield shift in the ¹⁵N NMR signal of the protonated nitrogen, as well as smaller shifts for the other nitrogen atoms in the molecule. By monitoring these changes as a function of pH, the pKa of the compound can be determined, and the site of protonation can be identified. For example, studies on aminopyrimidines have shown that protonation at a ring nitrogen can cause shifts of over 100 ppm in the ¹⁵N NMR spectrum mdpi.comresearchgate.net.
Table 2: Expected Changes in ¹⁵N NMR Chemical Shifts upon Protonation
| Nitrogen Atom | Expected Chemical Shift (Neutral, ppm) | Expected Change upon Protonation (Δδ, ppm) |
| N1 | -150 to -170 | Significant shift |
| N3 | -160 to -180 | Significant shift |
| N5 | -80 to -100 | Moderate shift |
| N9 | -90 to -110 | Minor shift |
"this compound" can exist in several tautomeric forms, with the equilibrium between the diol and dione forms being of particular interest. NMR spectroscopy is a key technique for studying such tautomeric equilibria in solution researchgate.netnih.gov.
The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH. In principle, if the rate of interconversion between the tautomers is slow on the NMR timescale, separate signals for each tautomer would be observed. However, it is more common for the interconversion to be fast, resulting in a single set of time-averaged signals. In such cases, the chemical shifts of the protons and carbons involved in the tautomerism will be a weighted average of their values in the individual tautomers. By analyzing these averaged chemical shifts, often at different temperatures, the relative populations of the tautomers can be estimated. For example, the chemical shifts of the carbons C2 and C4 would be significantly different in the diol and dione forms, and the observed chemical shift can provide insight into the predominant tautomer in a given solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic structure of "this compound" and how it is affected by changes in its environment.
The UV-Vis spectrum of "this compound" is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridopyrimidine ring system. The precise wavelengths and intensities of these absorptions are characteristic of the molecule's conjugated system. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths. The presence of the chlorine atom and the carbonyl or hydroxyl groups will influence the energy levels of the molecular orbitals and thus the positions of the absorption maxima.
The UV-Vis absorption spectrum of "this compound" is expected to be sensitive to changes in pH due to the protonation or deprotonation of the molecule nih.gov. As the pH of the solution is varied, the protonation state of the nitrogen atoms in the heterocyclic rings changes, which in turn alters the electronic structure and the energies of the electronic transitions.
Typically, protonation of a nitrogen atom in a heterocyclic ring leads to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. By systematically measuring the UV-Vis spectra at different pH values, one can observe these shifts and construct a pH-titration curve. From this data, the pKa value(s) of the compound can be determined. For many pyrimidine derivatives, changes in the UV-Vis spectrum upon protonation are well-documented and provide a reliable method for determining their acid-base properties nih.govresearchgate.net.
Table 3: Expected UV-Vis Absorption Maxima and pH-Induced Shifts
| Species | Expected λmax (nm) | Nature of Shift upon Protonation |
| Neutral Molecule | 280 - 320 | Bathochromic or Hypsochromic |
| Protonated Cation | Varies with pH | - |
Infrared (IR) Spectroscopy for Functional Group Identification
The pyridopyrimidine core, with its fused aromatic and heterocyclic rings, will display a complex pattern of absorptions. The presence of hydroxyl (-OH) and amine (-NH) functional groups, due to the diol and potential tautomeric forms, along with the carbonyl (C=O) groups in the dione tautomer, will give rise to distinct and informative peaks. The carbon-chlorine (C-Cl) bond will also have a characteristic absorption in the fingerprint region.
Expected Characteristic IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H stretch (in diol form) | 3200-3600 (broad) | Stretching |
| N-H stretch (in dione form) | 3100-3500 | Stretching |
| C-H stretch (aromatic) | 3000-3100 | Stretching |
| C=O stretch (in dione form) | 1650-1750 | Stretching |
| C=N stretch (pyrimidine ring) | 1550-1650 | Stretching |
| C=C stretch (aromatic/heterocyclic) | 1400-1600 | Stretching |
| C-Cl stretch | 600-800 | Stretching |
Note: The exact positions of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding and the specific solid-state structure of the compound.
In the high-frequency region of the spectrum, broad bands are anticipated between 3200 and 3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups in the diol tautomer. Similarly, N-H stretching vibrations from the amide groups in the dione tautomer are expected in the 3100-3500 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations are predicted to appear between 3000 and 3100 cm⁻¹.
The carbonyl (C=O) stretching vibrations are particularly diagnostic for the dione tautomer and are expected to produce strong absorption bands in the region of 1650-1750 cm⁻¹. nih.govrsc.org The stretching vibrations of the C=N and C=C bonds within the fused ring system will likely result in a series of bands between 1400 and 1650 cm⁻¹. The presence of the chlorine atom attached to the pyridine ring is expected to give rise to a C-Cl stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₄ClN₃O₂), the molecular weight is approximately 197.58 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with two peaks (M⁺ and M+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. ulethbridge.calibretexts.org
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several characteristic pathways, involving the loss of small, stable molecules and radicals. While specific experimental fragmentation data for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of related heterocyclic compounds, particularly pyrimidines and their derivatives. researchgate.netresearchgate.netsphinxsai.com
Predicted Major Fragmentation Pathways:
The initial fragmentation of the molecular ion may involve the loss of a chlorine atom or the cleavage of the pyrimidine ring. The loss of small molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or isocyanic acid (HNCO) is a common fragmentation pathway for pyrimidine-2,4-dione structures.
Table of Predicted Key Fragment Ions:
| m/z Value | Proposed Fragment Structure/Loss |
| 197/199 | [M]⁺, Molecular ion |
| 162 | [M - Cl]⁺ |
| 169/171 | [M - CO]⁺ |
| 154/156 | [M - HNCO]⁺ |
| 140/142 | [M - 2CO]⁺ or [M - CO - N₂]⁺ |
| 113 | [C₅H₂ClN]⁺ (Fragment from ring cleavage) |
| 77 | [C₅H₄N]⁺ (Pyridyl fragment after Cl loss) |
Note: The m/z values are nominal masses. The presence of chlorine isotopes will result in doublets for chlorine-containing fragments.
The fragmentation process is likely initiated by the ionization of the molecule, leading to the formation of a radical cation. Subsequent bond cleavages would lead to the observed fragment ions. For instance, the loss of a chlorine radical (Cl•) would result in a fragment ion at m/z 162. The pyrimidine-2,4-dione moiety can undergo retro-Diels-Alder-type reactions or sequential loss of CO and HNCO, leading to fragments at m/z 169/171 and 154/156, respectively. Further fragmentation of the pyridopyrimidine ring system could lead to the formation of smaller, stable aromatic ions. The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, which is invaluable for its unequivocal identification and for monitoring its presence in reaction mixtures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloropyrido[3,2-D]pyrimidine-2,4-diol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of 2,6-dichloropyridine to form a nitro derivative, followed by cuprous cyanide-mediated cyanation and subsequent condensation with aryl thiols or amines. For example, 6-chloro-3-nitro-2-pyridinecarbonitrile (a key intermediate) is reduced and condensed with chloroformamidine to yield the pyrido[3,2-d]pyrimidine core . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly impact yield. Evidence suggests that using iron in hydrochloric acid for reduction steps improves efficiency , while optimizing solvent systems (e.g., DMF or THF) enhances regioselectivity .
Q. How should researchers characterize the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR spectroscopy : H and C NMR to identify proton environments and carbon backbone.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding interactions (critical for pyrimidine derivatives) .
- Elemental analysis : To confirm purity and stoichiometry .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H313/H333 warnings apply) .
- Waste disposal : Segregate halogenated waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve purity and scalability?
- Methodological Answer :
- Continuous flow reactors : Enhance reaction control and reduce side products (e.g., over-chlorination) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may accelerate coupling steps .
- Purification techniques : Gradient recrystallization or preparative HPLC to isolate high-purity fractions (>98%) .
Q. What strategies resolve contradictions in reported biological activity data for pyrido[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Assay standardization : Use validated protocols (e.g., Mosmann’s MTT assay ) to ensure reproducibility.
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 6-chloro vs. 6-bromo analogs) to clarify bioactivity trends .
- Meta-analysis : Cross-reference data from multiple sources (e.g., antimalarial vs. anticancer studies) to identify confounding variables like solvent choice or cell-line specificity .
Q. How can the core structure of this compound be functionalized to enhance bioactivity?
- Methodological Answer :
- Nucleophilic substitution : Replace the 6-chloro group with thiols or amines to modulate electronic properties .
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridine ring .
- Oxidation/Reduction : Convert hydroxyl groups to ketones or amines for improved pharmacokinetics .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., dihydrofolate reductase for antimalarial studies) .
- Solvent-effect modeling : COSMO-RS simulations to predict solubility and reaction pathways in polar solvents .
Q. How can degradation pathways of this compound be analyzed under varying pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
